2-Aminobenzamide oxime

Catalog No.
S3322761
CAS No.
158439-80-6
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzamide oxime

CAS Number

158439-80-6

Product Name

2-Aminobenzamide oxime

IUPAC Name

2-amino-N'-hydroxybenzenecarboximidamide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)

InChI Key

CFZHYRNQLHEHJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=NO)N)N

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)N

2-Aminobenzamide oxime is a chemical compound derived from 2-aminobenzamide, characterized by the presence of an oxime functional group. It is represented by the molecular formula C7H9N3OC_7H_9N_3O and is known for its reactivity and potential applications in various fields, including organic synthesis and biochemistry. The compound features a benzene ring substituted with an amino group and an oxime group, which contributes to its unique chemical properties.

  • Chemical Building Block

    Suppliers like Sigma-Aldrich list 2-Aminobenzamide oxime as a building block, implying its potential use in organic synthesis []. However, specific research applications for this purpose are not documented.

  • Further Research Needed

    Due to the lack of information on research applications, further investigation may be required. This could involve searching scientific databases or contacting researchers in relevant fields to see if they have encountered or utilized 2-Aminobenzamide oxime in their work.

  • Formation of Quinazolone Derivatives: The reaction of 2-aminobenzamide oxime with aldehydes yields 4-amino-1,2-dihydroquinazolone 3-oximes. This process involves a Dimroth rearrangement, leading to isomeric products depending on the substituents present on the benzene ring .
  • Reductive Amination: In the presence of reducing agents such as sodium cyanoborohydride, 2-aminobenzamide oxime can undergo reductive amination to form various derivatives .
  • De-N-Glycosylation: The compound is utilized in methods for chemical de-N-glycosylation, where it aids in the tagging of glycans through reductive amination, enhancing their analysis via high-performance liquid chromatography .

The biological activity of 2-aminobenzamide oxime has been explored primarily in the context of its derivatives. Some derivatives have been identified as inhibitors of heat shock protein 90, which plays a critical role in protein folding and stability within cells. This inhibition can affect cancer cell proliferation and has potential therapeutic implications . Additionally, the compound's ability to form stable complexes with aldehydes makes it valuable in biochemical assays.

Several synthesis methods have been documented for producing 2-aminobenzamide oxime:

  • Direct Oximation: The direct reaction of 2-aminobenzamide with hydroxylamine hydrochloride under acidic conditions results in the formation of 2-aminobenzamide oxime.
  • Reductive Amination: As mentioned earlier, using sodium cyanoborohydride in the presence of appropriate aldehydes facilitates the synthesis of various derivatives from 2-aminobenzamide oxime .
  • Photometric Quantification Method: A method utilizing 2-aminobenzamide oxime for quantifying aldehyde content in oxidized starches has been developed, demonstrating its application in analytical chemistry .

The applications of 2-aminobenzamide oxime span multiple disciplines:

  • Analytical Chemistry: It serves as a selective reagent for aldehyde detection and quantification.
  • Organic Synthesis: The compound is used to synthesize various biologically active molecules, including inhibitors for therapeutic targets.
  • Biochemical Research: Its role in glycan analysis enhances our understanding of glycoprotein structures and functions.

Interaction studies involving 2-aminobenzamide oxime primarily focus on its reactivity with biomolecules and other small compounds. For instance, its ability to form stable complexes with aldehydes makes it useful in assays that measure aldehyde concentrations in biological samples. Additionally, studies on its derivatives have shown promising interactions with protein targets, suggesting potential pathways for drug development.

Several compounds share structural similarities with 2-aminobenzamide oxime, each exhibiting unique properties:

Compound NameStructureNotable Features
AminobenzamideC6H7NPrecursor to various derivatives; simpler structure.
HydroxylamineNH2OHReacts similarly but lacks the aromatic ring structure.
BenzamidoximeC7H8N2OContains an oxime group; used in similar applications but differs in reactivity.
4-Aminobenzoic AcidC7H9NO2Exhibits different biological activities; used as a precursor for dyes.

Each compound's unique characteristics allow researchers to tailor their use based on specific applications or desired outcomes, making 2-aminobenzamide oxime a versatile agent among them.

XLogP3

0.6

Dates

Modify: 2023-08-19

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